3-Amino-5-fluoro-2-methylbenzonitrile 3-Amino-5-fluoro-2-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.: 1227269-31-9
VCID: VC3019321
InChI: InChI=1S/C8H7FN2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3H,11H2,1H3
SMILES: CC1=C(C=C(C=C1N)F)C#N
Molecular Formula: C8H7FN2
Molecular Weight: 150.15 g/mol

3-Amino-5-fluoro-2-methylbenzonitrile

CAS No.: 1227269-31-9

Cat. No.: VC3019321

Molecular Formula: C8H7FN2

Molecular Weight: 150.15 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-fluoro-2-methylbenzonitrile - 1227269-31-9

Specification

CAS No. 1227269-31-9
Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
IUPAC Name 3-amino-5-fluoro-2-methylbenzonitrile
Standard InChI InChI=1S/C8H7FN2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3H,11H2,1H3
Standard InChI Key AEYJHDZEKHTIHJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1N)F)C#N
Canonical SMILES CC1=C(C=C(C=C1N)F)C#N

Introduction

PropertyValue
CAS Registry Number1227269-31-9
Molecular FormulaC₈H₇FN₂
Molecular Weight150.15 g/mol
IUPAC Name3-amino-5-fluoro-2-methylbenzonitrile
Standard InChIInChI=1S/C8H7FN2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3H,11H2,1H3
Standard InChIKeyAEYJHDZEKHTIHJ-UHFFFAOYSA-N
SMILESCC1=C(C=C(C=C1N)F)C#N
Physical StateSolid at room temperature

Table 1: Basic physicochemical properties of 3-Amino-5-fluoro-2-methylbenzonitrile

Structural Features and Chemical Characteristics

The structural arrangement of 3-Amino-5-fluoro-2-methylbenzonitrile contributes significantly to its chemical behavior. The compound possesses a benzene ring with the following substitution pattern:

  • Position 2: Methyl group

  • Position 3: Amino group

  • Position 5: Fluorine atom

  • Position 6: Cyano group (attached to position 2 carbon)

This substitution pattern creates a molecule with distinct electronic and steric properties. The amino group acts as an electron-donating group, while the fluorine atom and cyano group are electron-withdrawing, creating an electronic push-pull system across the aromatic ring.

Bond Characteristics

The nitrile (C≡N) bond in this compound typically has a bond length of approximately 1.147 Å based on computational studies of similar benzonitrile compounds. This is shorter than the standard C-N single bond (around 1.47 Å) due to the triple bond character. The C-F bond length is typically around 1.350 Å, which is comparable to other fluorinated aromatic compounds .

Electronic Properties

Theoretical studies on similar fluorinated benzonitriles indicate that the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are primarily distributed across the aromatic ring and the cyano group, facilitating electronic transitions and reactivity. The fluorine atom influences the electron density distribution across the molecule, potentially affecting its interactions with biological targets .

Analytical Characterization

Several analytical techniques can be employed to characterize 3-Amino-5-fluoro-2-methylbenzonitrile:

Infrared Spectroscopy

Based on studies of similar compounds, characteristic IR absorption bands would be expected at:

Functional GroupWavenumber (cm⁻¹)
N-H stretching (amino)3450-3350
C≡N stretching (nitrile)2240-2210
C-F stretching1250-1100
C=C aromatic stretching1600-1400

Table 2: Expected IR spectroscopic data for 3-Amino-5-fluoro-2-methylbenzonitrile

Nuclear Magnetic Resonance (NMR)

¹H NMR would show signals for:

  • Methyl protons (singlet)

  • Aromatic protons (two signals)

  • Amino protons (broad singlet)

¹³C NMR would reveal signals for the eight carbon atoms, with the nitrile carbon appearing downfield (approximately 115-120 ppm) and the carbon attached to fluorine showing characteristic splitting due to C-F coupling .

UV-Visible Spectroscopy

Based on studies of similar compounds, UV-Vis absorption would likely show:

  • π → π* transitions in the aromatic ring (210-260 nm)

  • n → π* transitions associated with the nitrile group (260-280 nm)

Computational Analysis

Density Functional Theory (DFT) calculations can provide insights into the electronic properties of 3-Amino-5-fluoro-2-methylbenzonitrile. Using B3LYP with 6-311++G (2d, p) basis set level, these calculations can determine:

  • Optimized geometry

  • Vibrational frequencies

  • Electronic transitions

  • Frontier molecular orbital energies (HOMO-LUMO)

Comparison with Related Compounds

The following table compares 3-Amino-5-fluoro-2-methylbenzonitrile with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
3-Amino-5-fluoro-2-methylbenzonitrileC₈H₇FN₂150.151227269-31-9Reference compound
3-Amino-5-fluoro-2-methylbenzonitrile hydrochlorideC₈H₈ClFN₂186.612913244-55-8Hydrochloride salt form
2-Amino-5-fluorobenzonitrileC₇H₅FN₂136.1361272-77-3Lacks methyl group
2-Amino-3-fluoro-5-methylbenzonitrileC₈H₇FN₂150.151553942-11-2Different substitution pattern
5-Fluoro-2-methylbenzonitrileC₈H₆FN135.1477532-79-7Lacks amino group

Table 3: Comparison of 3-Amino-5-fluoro-2-methylbenzonitrile with related compounds

The different substitution patterns in these related compounds significantly affect their physical properties, reactivity, and potential applications. For instance, the position of the amino group influences the electron distribution across the aromatic ring, potentially affecting how these compounds interact with biological targets.

Future Research Directions

The unique structural features of 3-Amino-5-fluoro-2-methylbenzonitrile suggest several promising avenues for future research:

Synthetic Methodology Development

  • Developing more efficient and selective methods for synthesizing the compound

  • Exploring green chemistry approaches to reduce environmental impact

  • Investigating catalytic methods for functionalization of the existing scaffold

Pharmaceutical Applications

  • Exploring the compound's potential as a building block for drug candidates targeting specific diseases

  • Investigating structure-activity relationships by creating libraries of derivatives

  • Studying potential interactions with specific biological targets

Material Science Applications

  • Investigating the compound's properties for potential use in electronic materials

  • Exploring its application in the development of fluorescent probes

  • Studying its potential in polymer science and nanotechnology

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